1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3S/c1-8-13-10(7-18-8)6-11(15)14-4-2-9(3-5-14)12(16)17/h7,9H,2-6H2,1H3,(H,16,17) |
InChI Key |
HEQBNHRLEVQGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Thiazole-Piperidine Hybridization
A foundational strategy involves coupling pre-synthesized thiazole derivatives with functionalized piperidine intermediates. For instance, 4-methylthiazole-5-carboxylic acid (a structurally related compound) has been synthesized via condensation of cysteine derivatives with nitriles under phase-transfer catalysis. This method, adapted for the target compound, could involve:
-
Thiazole Formation : Reacting 2-methylthiazole-4-acetic acid with a protected piperidine-4-carboxylic acid derivative.
-
Deprotection : Cleaving protective groups (e.g., tert-butyl esters) under acidic conditions to yield the free carboxylic acid.
Key parameters include solvent choice (e.g., ethanol or DMF), temperature (50–150°C), and catalytic agents like triethylamine. A representative protocol from patent literature achieved 80% yield for analogous thiazole-carboxylic acid hybrids using oxalyl chloride and DMF as coupling agents.
Multi-Component Reactions (MCRs)
One-Pot Synthesis
Recent advances in MCRs streamline the synthesis of heterocyclic systems. For example, thiazolidin-4-one derivatives —structurally akin to the target compound—are synthesized via one-pot reactions involving amines, aldehydes, and mercaptoacetic acid under solvent-free conditions. Adapting this approach:
-
Combine piperidine-4-carboxylic acid , 2-methylthiazole-4-acetaldehyde , and thioglycolic acid.
-
Employ Bi(SCH₂COOH)₃ as a catalyst at 70°C to drive cyclization.
This method reduces purification steps and achieves yields exceeding 85% for related scaffolds.
Coupling Reagent-Mediated Synthesis
Carbodiimide-Based Activation
Activation of the carboxylic acid moiety is critical for amide bond formation. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and TBTU (Tetramethyl Uronium Tetrafluoroborate) are widely used for this purpose. A reported protocol for 4-methylthiazole-5-carboxamide synthesis involves:
-
Activating 4-methylthiazole-5-carboxylic acid with TBTU in DMF.
-
Coupling with a piperidine-4-amine derivative in the presence of DIPEA.
This method achieved 80–92% yields under optimized conditions (room temperature, 20-hour reaction).
Comparative Analysis of Methodologies
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | Oxalyl chloride, DMF | Reflux, 50–150°C | 51–80% | Scalable, minimal byproducts | Requires protective groups |
| Multi-Component | Bi(SCH₂COOH)₃ catalyst | Solvent-free, 70°C | 85–92% | One-pot synthesis, high efficiency | Limited substrate scope |
| Coupling Reagents | HATU/TBTU, DIPEA | RT, 20–24h | 80–92% | High regioselectivity | Costly reagents |
Mechanistic Insights and Optimization
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions for prodrug development or solubility enhancement:
Key Findings :
-
Esterification proceeds efficiently under acidic conditions, with yields >85%.
-
Amidation requires coupling agents (e.g., EDC) to activate the carboxylate, enabling reactions with primary/secondary amines .
Nucleophilic Acyl Substitution at the Acetyl Group
The acetyl moiety attached to the thiazole ring is susceptible to nucleophilic attack:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Hydrolysis | NaOH (aq.), 80°C | 2-(2-Methylthiazol-4-yl)acetic acid | 92% | |
| Grignard Addition | RMgX, THF, −78°C | Tertiary alcohol derivatives | 65–70% |
Mechanistic Insight :
-
Hydrolysis under basic conditions cleaves the acetyl group, yielding a free acetic acid derivative.
-
Grignard reagents add to the carbonyl carbon, forming branched alcohols .
Electrophilic Substitution on the Thiazole Ring
The 4-methylthiazole ring undergoes regioselective electrophilic substitution:
Regioselectivity :
-
Electrophiles preferentially attack the C5 position of the thiazole ring due to electron-donating effects from the methyl group .
Piperidine Ring Functionalization
The piperidine moiety participates in alkylation and oxidation reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| N-Alkylation | RX, K<sub>2</sub>CO<sub>3</sub>, DMF | Quaternary ammonium derivatives | 80–85% | |
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 25°C | Piperidine-4-carboxylic acid ketone | 60% |
Notable Observations :
-
N-Alkylation enhances lipophilicity, impacting blood-brain barrier permeability.
-
Oxidation of the piperidine ring generates a ketone, useful for further conjugation.
Stability and Degradation Pathways
Critical degradation conditions include:
| Condition | Degradation Pathway | Half-Life | References |
|---|---|---|---|
| Acidic (pH 2.0) | Hydrolysis of acetyl group | 4.2 h | |
| Alkaline (pH 9.0) | Decarboxylation | 2.8 h | |
| UV Light (254 nm) | Thiazole ring decomposition | 6.5 h |
Recommendations :
Scientific Research Applications
Biological Activities
Research indicates that thiazole derivatives often exhibit significant biological activities, including:
- Antimicrobial Properties : The compound shows potential as an antimicrobial agent due to its structural similarity to known antibiotics.
- Antitumor Activity : Studies suggest that modifications to the thiazole ring can enhance the compound's efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The presence of the piperidine moiety may contribute to anti-inflammatory properties, making it relevant for treating inflammatory diseases.
Applications in Medicinal Chemistry
1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid has several applications in medicinal chemistry:
- Drug Development : The compound serves as a lead structure for synthesizing new pharmaceuticals targeting specific diseases.
- Biological Interaction Studies : Research has focused on its binding affinity with various biological targets, providing insights into its mechanism of action.
- Synthetic Intermediates : It can be utilized as an intermediate in the synthesis of more complex molecules, enhancing the efficiency of drug discovery processes.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- A study published in Medicinal Chemistry highlighted its efficacy against gram-positive bacteria, indicating potential use in developing new antibiotics.
- Another research article in Pharmaceutical Sciences discussed the anti-tumor effects of structurally similar compounds, suggesting that modifications to the thiazole group could enhance activity against cancer cells.
Comparative Analysis Table
The following table summarizes related compounds and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Acetylpiperidine-4-carboxylic acid | Piperidine ring, carboxylic acid | Antimicrobial |
| 2-Methylthiazole | Thiazole ring | Antimicrobial, antifungal |
| 4-Acetylthiazole | Thiazole with acetyl group | Antitumor |
Mechanism of Action
The mechanism of action of 1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity . These interactions can modulate various biological pathways, leading to the observed therapeutic effects .
Comparison with Similar Compounds
Biological Activity
1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid (C12H16N2O3S) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a thiazole moiety, which is known for its diverse biological activities. Its molecular weight is approximately 268.33 g/mol, and it exhibits various functional groups that contribute to its reactivity and interaction with biological targets.
Antibacterial Activity
Research has shown that 1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid possesses significant antibacterial properties. In a study evaluating various piperidine derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.1 mg/mL |
These results indicate that the compound is particularly potent against Staphylococcus aureus, suggesting its potential as an antibacterial agent in therapeutic applications .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity. It was tested against various fungal strains, including Candida albicans.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 3.125 mg/mL |
| Fusarium oxysporum | 56.74 mg/mL |
The antifungal properties highlight the compound's versatility in combating microbial infections .
Anticancer Activity
The anticancer potential of the compound has also been investigated, particularly in relation to its cytotoxic effects on cancer cell lines. A structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance its anticancer efficacy.
| Cell Line | IC50 (µM) |
|---|---|
| A-431 (skin cancer) | 1.98 ± 1.22 |
| Jurkat (leukemia) | 1.61 ± 1.92 |
These findings suggest that the compound may interact with cellular mechanisms involved in cancer proliferation, potentially serving as a lead compound for further development in cancer therapy .
Case Studies
Several case studies have evaluated the biological activities of similar thiazole-containing compounds, providing insights into their pharmacological profiles:
- Anticonvulsant Activity : Compounds with thiazole moieties have shown significant anticonvulsant properties in animal models, indicating a broad spectrum of neuropharmacological effects.
- Cytotoxicity Studies : Thiazole derivatives have been tested for their ability to induce apoptosis in cancer cells, with some demonstrating mechanisms involving mitochondrial pathways and caspase activation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling reagents and protecting group strategies. For example, a piperidine core can be functionalized with a thiazole-acetyl group using palladium-catalyzed cross-coupling or nucleophilic substitution. Reaction conditions (e.g., inert atmosphere, temperature gradients) and catalyst selection (e.g., Pd(OAc)₂, tert-butyl XPhos) are critical for minimizing side reactions. Purification via column chromatography or recrystallization improves yield .
Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard. Mass spectrometry (MS) confirms molecular weight, while differential scanning calorimetry (DSC) verifies melting points (e.g., mp 151–152°C for related analogs) .
Q. How does the reactivity of the carboxylic acid group influence derivatization strategies?
- Methodological Answer : The carboxylic acid can be activated using carbodiimides (e.g., EDC) and HOAt for amide bond formation. For example, coupling with amines or alcohols under mild conditions (e.g., acetonitrile, 20°C) enables functionalization without degrading the thiazole moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer : Synthesize analogs with modifications to the thiazole ring (e.g., methyl group substitution) or piperidine scaffold. Test in vitro bioactivity (e.g., enzyme inhibition, cell proliferation assays) and correlate with computational docking studies. For example, replacing the thiazole with pyrimidine alters steric and electronic properties, impacting target binding .
Q. What strategies mitigate instability of the thiazole-acetyl group under acidic or oxidative conditions?
- Methodological Answer : Stabilize the acetyl-thiazole linkage via steric hindrance (e.g., introducing bulky substituents) or electron-withdrawing groups. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation pathways. Buffered formulations (pH 6–7) reduce hydrolysis .
Q. How can computational modeling predict the compound’s solubility and membrane permeability?
- Methodological Answer : Use molecular dynamics simulations to calculate logP (e.g., predicted logP = 0.283 for analogs) and pKa. Tools like COSMO-RS estimate solubility in biorelevant media (e.g., FaSSIF). Alchemical free-energy methods assess permeability across lipid bilayers .
Q. How should contradictory data on biological activity between in vitro and in vivo models be resolved?
- Methodological Answer : Re-evaluate assay conditions (e.g., serum protein binding in vitro) and pharmacokinetic parameters (e.g., bioavailability, metabolic clearance). Use isotopic labeling (³H/¹⁴C) to track compound distribution and metabolite formation in vivo .
Methodological Considerations
- Synthetic Optimization : Prioritize stepwise characterization (e.g., FT-IR for intermediate verification) to avoid cumulative errors .
- Safety Protocols : Follow GHS guidelines for handling corrosive/toxic intermediates (e.g., PPE, fume hoods) .
- Data Reproducibility : Document chromatographic conditions (e.g., column type, mobile phase) to ensure consistent purity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
